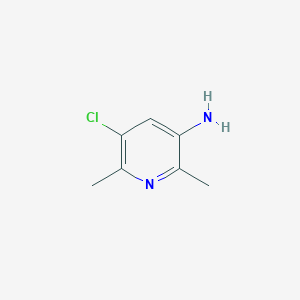

5-Chloro-2,6-dimethylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,6-dimethylpyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-4-6(8)3-7(9)5(2)10-4/h3H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQHVRIXXDLXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)C)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 2,6 Dimethylpyridin 3 Amine and Its Elaborated Analogues

De Novo Synthetic Routes to the 5-Chloro-2,6-dimethylpyridin-3-amine Scaffold

The construction of the core this compound structure can be approached through several strategic pathways, either by building the ring system from acyclic precursors or by functionalizing a pre-existing pyridine (B92270) ring.

Regioselective Chlorination Strategies on Precursor Pyridine Systems

A direct and logical approach to the target compound is the regioselective chlorination of the readily available precursor, 2,6-dimethylpyridin-3-amine. The success of this strategy hinges on controlling the position of chlorination on the electron-rich pyridine ring. The existing substituents heavily influence the regiochemical outcome. The C3-amino group is a powerful activating and ortho-, para-directing group, while the C2 and C6 methyl groups are weakly activating. Consequently, electrophilic attack is strongly favored at the C5 position, which is para to the amino group.

Several modern chlorinating agents can be employed for this transformation. N-Chlorosuccinimide (NCS) is a common and effective reagent for the chlorination of activated aromatic and heteroaromatic rings. researchgate.net Another advanced method involves the use of Selectfluor in combination with a chloride source like lithium chloride (LiCl), which has proven effective for the chlorination of 2-aminopyridines under mild conditions. youtube.com The choice of solvent and reaction conditions is critical to prevent over-chlorination and ensure high selectivity.

Table 1: Comparison of Potential Chlorinating Agents for 2,6-dimethylpyridin-3-amine This table is interactive. Click on the headers to sort.

| Reagent | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) or DMF, rt to reflux | Readily available, mild conditions | Potential for side reactions if not optimized |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent (e.g., CH₂Cl₂) | Highly reactive, cost-effective | Can be aggressive, may require careful temperature control |

| Selectfluor / LiCl | DMF, mild conditions | High regioselectivity reported for aminopyridines youtube.com | Higher cost of Selectfluor |

Directed Amination Protocols for Pyridine Ring Functionalization

An alternative synthetic logic involves introducing the amino group onto a pre-functionalized pyridine ring, such as 3,5-dichloro-2,6-dimethylpyridine. This approach relies on the selective functionalization of one of the two C-Cl bonds.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming C-N bonds with aromatic and heteroaromatic halides. wikipedia.orgacsgcipr.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl chlorides under relatively mild conditions, offering broad functional group tolerance. wikipedia.orglibretexts.org The key to achieving regioselectivity in a molecule like 3,5-dichloro-2,6-dimethylpyridine lies in the precise selection of the palladium catalyst, phosphine (B1218219) ligand, base, and reaction temperature. researchgate.net The electronic and steric differences between the C3 and C5 positions, though subtle, can be exploited by tailored catalyst systems to favor amination at the desired C3 position. For instance, studies on 2,4-dichloropyridine (B17371) have shown that amination can be directed to the C2 position at lower temperatures, while the C4 position reacts at higher temperatures, demonstrating the feasibility of selective amination. researchgate.net As ammonia (B1221849) itself can be a challenging coupling partner, ammonia equivalents like benzophenone (B1666685) imine are often used, followed by hydrolysis to yield the primary amine. wikipedia.org

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination This table is interactive. Click on the headers to sort.

| Palladium Precursor | Ligand | Base | Typical Solvent |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene |

Conversely, direct nucleophilic aromatic substitution (SₙAr) of a chloro group with an amine source is generally difficult on this scaffold. wikipedia.orgmasterorganicchemistry.com SₙAr reactions are facilitated by electron-withdrawing groups that stabilize the negative charge of the Meisenheimer intermediate. chemistrysteps.com The presence of electron-donating amino and methyl groups on the pyridine ring deactivates it towards nucleophilic attack, making SₙAr a less viable strategy unless harsh conditions are employed. masterorganicchemistry.comchemistrysteps.com

Multi-Component and Cascade Reaction Approaches to Substituted Pyridines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to complex molecules. tcichemicals.comorganic-chemistry.org The classic Hantzsch pyridine synthesis, a four-component reaction, is a foundational method for assembling the pyridine ring. nih.gov A modified Hantzsch synthesis could potentially be adapted to produce the this compound scaffold. For example, this could involve the condensation of a chlorinated aldehyde, an ammonia source, and two equivalents of a β-aminocrotonate derivative. Alternatively, a standard Hantzsch synthesis using ethyl acetoacetate, an aldehyde, and ammonia could yield a 3,5-dicarboxylate-2,6-dimethylpyridine intermediate, orgsyn.orgnih.gov which would then require several downstream steps including hydrolysis, decarboxylation, nitration at C3, reduction, chlorination at C5, and re-amination, making it a more convoluted route.

Cascade reactions, which involve a sequence of intramolecular transformations, also provide elegant routes to substituted pyridines. While no direct cascade synthesis for the title compound is established, the principles could be applied. For instance, a cascade involving the cyclization of a suitably substituted acyclic precursor containing all the necessary carbon and nitrogen atoms could be envisioned as a future synthetic strategy.

Chemo- and Regioselective Derivatization of this compound

The title compound is a bifunctional scaffold, offering two distinct sites for chemical elaboration: the nucleophilic amino group and the electrophilic carbon bearing the chloro substituent.

Functionalization at the Amino Group (e.g., Acylation, Sulfonylation, Alkylation)

The C3-amino group is a versatile handle for introducing a wide array of functional groups through standard transformations.

Acylation: The amine readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to form the corresponding amides. This reaction is typically high-yielding and allows for the introduction of diverse acyl moieties.

Sulfonylation: Reaction with various sulfonyl chlorides (R-SO₂Cl) provides sulfonamides, a key functional group in many pharmaceutical agents. These reactions are generally performed in the presence of a base to neutralize the HCl byproduct. nih.govorganic-chemistry.org

Alkylation: While direct alkylation with alkyl halides is possible, it can be challenging to control and may lead to mixtures of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by in situ reduction (e.g., with sodium borohydride), offers a more controlled method for mono-alkylation.

Table 3: Reagents for Functionalization of the 3-Amino Group This table is interactive. Click on the headers to sort.

| Transformation | Reagent Class | Example Reagent | Resulting Functional Group |

|---|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride | Sulfonamide |

| Alkylation (Reductive) | Aldehyde/Ketone + Reducing Agent | Benzaldehyde + NaBH₄ | Secondary Amine |

Transformations Involving the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution, Metal-Catalyzed Cross-Couplings)

The C5-chloro substituent serves as a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): As previously noted, the electron-rich nature of the this compound ring makes the C-Cl bond resistant to classical SₙAr. youtube.combyjus.com Displacement of the chloride by nucleophiles requires forcing conditions and is generally not the preferred method for derivatization at this position.

Metal-Catalyzed Cross-Couplings: This class of reactions represents the most powerful and versatile strategy for modifying the C5 position. The choice of catalyst and coupling partner allows for the introduction of a vast range of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters (R-B(OH)₂) is a premier method for forming C-C bonds. The coupling of chloropyridines, while more challenging than their bromo or iodo counterparts, can be achieved with specialized catalyst systems, often employing bulky, electron-rich phosphine ligands. thieme-connect.comlibretexts.org This enables the synthesis of aryl- or vinyl-substituted analogues at the C5 position.

Buchwald-Hartwig Amination: A second amination can be performed at the C5-position to generate 2,6-dimethylpyridine-3,5-diamine derivatives. This reaction provides access to elaborated structures with diverse substitution on the newly introduced nitrogen atom. youtube.comresearchgate.net

Other Cross-Coupling Reactions: Other transition-metal-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), can also be employed to functionalize the C-Cl bond. Furthermore, coupling with Grignard reagents can be achieved using catalysts based on less expensive metals like nickel or cobalt. oup.comnih.govnih.gov

Table 4: Overview of Cross-Coupling Reactions at the C5-Position This table is interactive. Click on the headers to sort.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd |

| Buchwald-Hartwig | R¹R²NH | C-N | Pd |

| Sonogashira | R-C≡CH | C-C (alkyne) | Pd/Cu |

| Stille | R-Sn(Alkyl)₃ | C-C | Pd |

| Cobalt-Catalyzed | R-MgX | C-C | Co oup.com |

Reactions at the Pyridine Ring Carbon Atoms

A thorough search of peer-reviewed scientific journals and patent literature did not yield any specific studies detailing the reactions at the carbon atoms of the pyridine ring for This compound . The electronic nature of the pyridine ring is influenced by the presence of an amino group, a chloro group, and two methyl groups. The amino group is a strong activating group and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The methyl groups are weakly activating and ortho-, para-directing. The interplay of these substituents would theoretically govern the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions. However, no published experimental data on such reactions for this specific molecule could be located.

Therefore, no research findings or data tables on the reactions at the pyridine ring carbon atoms of This compound can be presented.

Sustainable and Green Chemistry Principles Applied to the Synthesis of this compound

The application of sustainable and green chemistry principles is a crucial aspect of modern synthetic chemistry, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and more efficient, atom-economical reactions.

Consequently, there are no detailed research findings or data tables to present regarding the sustainable and green chemistry-focused synthesis of This compound .

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Chloro 2,6 Dimethylpyridin 3 Amine

Reaction Mechanisms of Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring of 5-Chloro-2,6-dimethylpyridin-3-amine

The pyridine ring exhibits lower reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. quimicaorganica.orgwikipedia.org This reduced reactivity is a consequence of the electronegative nitrogen atom, which decreases the electron density of the ring and destabilizes the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. quimicaorganica.orgquora.com Electrophilic attack on the nitrogen lone pair can also occur, forming a pyridinium (B92312) salt that further deactivates the ring. wikipedia.org Consequently, EAS reactions on pyridine typically require more forceful conditions and tend to occur at the C-3 and C-5 positions, as substitution at C-2, C-4, or C-6 would place a destabilizing positive charge on the nitrogen atom in one of the resonance structures of the intermediate. quimicaorganica.orgquora.com

In this compound, the outcome of EAS is directed by the combined influence of its substituents. The amino group at C-3 is a powerful activating group, while the methyl groups at C-2 and C-6 are moderately activating. Conversely, the chloro group at C-5 is a deactivating group. The sole unsubstituted position on the ring is C-4. The directing effects of the existing substituents converge to strongly favor electrophilic attack at this C-4 position. It is ortho to the strongly activating amino group and meta to the deactivating chloro group, representing the most nucleophilic site on the ring.

Table 1: Predicted Directing Effects of Substituents for Electrophilic Attack on this compound

| Substituent | Position | Type | Directing Influence | Predicted Site of Attack |

| -NH₂ | 3 | Activating | Ortho, Para | C-2 (blocked), C-4 (vacant), C-6 (blocked) |

| -CH₃ | 2 | Activating | Ortho, Para | C-3 (blocked), C-4 (vacant) |

| -CH₃ | 6 | Activating | Ortho, Para | C-5 (blocked), C-4 (vacant) |

| -Cl | 5 | Deactivating | Ortho, Para | C-4 (vacant), C-6 (blocked) |

| Overall | - | - | - | C-4 |

Standard EAS reactions like nitration and sulfonation, which are challenging for unsubstituted pyridine, are expected to proceed more readily on this activated derivative, yielding the 4-substituted product. wikipedia.org

Detailed Analysis of Nucleophilic Substitution Reactions Involving the Halogen and Amino Moieties

Nucleophilic Substitution of the Chloro Group:

The chlorine atom at the C-5 position can be displaced via nucleophilic aromatic substitution (SNAr). In pyridine systems, nucleophilic attack is generally favored at the C-2 and C-4 positions, which are activated by the ring nitrogen. wikipedia.orguoanbar.edu.iq The C-5 position is less activated. However, the reactivity of halopyridines is significantly influenced by the other substituents on the ring. researchgate.net For 5-chloroindolizines, a related heterocyclic system, the halogen atom is activated toward nucleophilic substitution by an ortho-cyano group and the ring nitrogen. nih.gov

In the case of this compound, direct SNAr at C-5 would require strong nucleophiles and potentially harsh conditions. An alternative pathway, particularly with strong bases like lithium amides, is an elimination-addition mechanism proceeding through a 3,4-pyridyne intermediate. clockss.org This mechanism has been observed in the reaction of 5-chloro-3-pyridinol with certain amines, which can lead to substitution at the C-4 position. clockss.org Palladium-catalyzed amination reactions also provide a modern alternative to traditional SNAr for forming C-N bonds on otherwise unreactive chloro-heterocycles. nih.gov

Reactions of the Amino Group:

The exocyclic amino group at C-3 is nucleophilic and can readily react with a range of electrophiles. nih.gov This allows for the synthesis of a variety of derivatives. Common transformations include:

N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.

N-Arylation: Transition metal-catalyzed cross-coupling reactions can be used to form N-aryl bonds, although controlling the chemoselectivity between the endocyclic pyridine nitrogen and the exocyclic amino group can be a challenge. acs.org

Diazotization: The amino group can be converted to a diazonium salt using nitrous acid. This intermediate can then be displaced by various nucleophiles, providing a route to other functional groups at the C-3 position. youtube.com

Table 2: Potential Nucleophilic Substitution Reactions

| Moiety | Reagent | Reaction Type | Potential Product |

| Chloro | R-O⁻, R₂NH, R-S⁻ | SNAr | 5-alkoxy, 5-amino, or 5-thioether derivative |

| Chloro | Strong Base (e.g., LDA) | Elimination-Addition | 4-amino or 5-amino derivative |

| Amino | Acyl Halide | N-Acylation | 3-(N-acylamino) derivative |

| Amino | Aryl Halide / Pd Catalyst | N-Arylation | 3-(N-arylamino) derivative |

| Amino | NaNO₂ / H⁺ | Diazotization | 3-diazonium salt intermediate |

Catalytic Applications and Mechanistic Insights of this compound or its Derivatives

Pyridine and its derivatives are fundamental ligands in coordination chemistry and transition-metal catalysis. acs.orgyoutube.com The lone pair of electrons on the nitrogen atom allows them to act as Lewis bases, coordinating to metal centers and modulating their catalytic properties. acs.org The electronic and steric nature of substituents on the pyridine ring is crucial for tuning the performance of these catalysts in reactions such as cross-coupling, hydrogenation, and carbonylation. acs.orgresearchgate.net

This compound possesses a unique combination of features that make it and its derivatives interesting candidates for ligand development:

Electronic Properties: The presence of three electron-donating groups (one amino, two methyl) makes the pyridine nitrogen a strong electron donor, which can stabilize high-oxidation-state metal centers.

Steric Hindrance: The two methyl groups at the C-2 and C-6 positions flank the nitrogen atom, creating significant steric bulk. Such "hindered" pyridines can influence the selectivity of a catalytic reaction by controlling substrate access to the metal center. rsc.org

While specific catalytic applications for this exact compound are not prominently documented, its derivatives could serve as ligands in a variety of palladium-catalyzed cross-coupling reactions. The steric bulk and electron-rich nature are features often sought in ligands for challenging coupling reactions. acs.org

Table 3: Potential Catalytic Reactions Using Derivatives as Ligands

| Reaction Type | Metal Catalyst | Role of Ligand |

| Suzuki-Miyaura Coupling | Palladium | Stabilize Pd(0) and facilitate oxidative addition/reductive elimination. |

| Heck-Mizoroki Coupling | Palladium | Control regioselectivity and catalyst stability. |

| Buchwald-Hartwig Amination | Palladium | Promote C-N bond formation. |

| Carbonylation Reactions | Palladium | Modulate activity and selectivity in CO insertion. acs.org |

| Hydrogenation | Rhodium, Iridium | Influence enantioselectivity in asymmetric hydrogenation. researchgate.net |

Photochemical and Electrochemical Transformations of this compound

The interaction of substituted pyridines with light or electrical current can induce unique transformations.

Photochemical Transformations: Studies on other halogenated pyridines indicate that photolysis is a viable pathway for transformation. researchgate.net The primary photochemical reaction for 2-halogenated pyridines under UV irradiation is dehalogenation, proceeding through a radical mechanism. researchgate.net This is often followed by hydroxylation and subsequent ring-opening to form smaller aliphatic compounds. researchgate.net It is plausible that this compound would undergo a similar photodechlorination reaction.

Another area of photochemical reactivity involves the generation of pyridinyl radicals. acs.org This can be achieved through single-electron transfer (SET) reduction of a corresponding pyridinium ion. These highly reactive radical intermediates can then be used to form new carbon-carbon or carbon-heteroatom bonds, offering a modern approach to pyridine functionalization that is distinct from traditional ionic pathways. acs.org

Electrochemical Transformations: The pyridine ring is electrochemically active and can be reduced. The precise reduction potential of this compound would be influenced by its substituents. The electron-donating amino and methyl groups would make reduction more difficult, while the electron-withdrawing chloro group and the pyridine nitrogen itself would facilitate it. Electrochemical methods could potentially be employed for controlled reduction or to initiate radical-based coupling reactions.

Investigation of Rearrangement Reactions and Ring Transformations

The pyridine scaffold can undergo skeletal changes to form different heterocyclic or carbocyclic systems, often under thermal, acidic, or basic conditions.

Rearrangement Reactions: The Dimroth rearrangement is a well-established isomerization reaction in aza-heterocycles, characterized by the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org The reaction proceeds through a ring-opening/ring-closing sequence and is often catalyzed by acid, base, heat, or light. nih.govresearchgate.net While most common in pyrimidines, triazoles, and quinazolines, nih.govbeilstein-journals.orgnih.gov Dimroth-type rearrangements have been observed in pyrimidine-like systems such as 1-alkyl-2-iminopyrimidines. wikipedia.org A derivative of this compound, if converted to an N-substituted iminopyridine, could potentially be a substrate for such a rearrangement, leading to a structural isomer.

Ring Transformations: More drastic structural changes, or ring transformations, can convert the pyridine ring into an entirely different heterocycle. Known examples involving pyridine derivatives include:

Pyridine-to-Pyrimidine Transformation: Certain substituted 2-bromopyridines can be converted into pyrimidine (B1678525) derivatives, although the reaction scope can be limited. wur.nl

Formation of Fused Systems: Rearrangements of pyrazolo[2,3-a]pyridines have been shown to yield fused pyrrolo[3,2-b]pyridine derivatives. acs.org

Synthesis of Furo[2,3-c]pyridines: These can be achieved through the thermal rearrangement of specific cycloadducts. chempedia.info

While no specific ring transformations have been reported for this compound, these precedents indicate the potential for its conversion into other valuable heterocyclic frameworks under appropriate synthetic conditions.

Advanced Spectroscopic and Crystallographic Characterization of 5 Chloro 2,6 Dimethylpyridin 3 Amine and Its Synthetic Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of protons and carbons within the molecular framework of 5-Chloro-2,6-dimethylpyridin-3-amine and for probing its behavior in solution.

While specific spectral data for this compound is not widely published, a standard analytical approach would involve a suite of 1D and 2D NMR experiments. mdpi.comnih.gov The expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic effects of the substituents on the pyridine (B92270) ring. The amino group (-NH₂) is an activating, ortho-para directing group, while the chloro group (-Cl) is deactivating but also ortho-para directing. The two methyl groups (-CH₃) are weakly activating.

¹H NMR: The spectrum is expected to show a singlet for the C4-H proton, two singlets for the non-equivalent C2-CH₃ and C6-CH₃ groups, and a broad singlet for the -NH₂ protons.

¹³C NMR: The carbon spectrum would display seven distinct signals corresponding to the five carbons of the pyridine ring and the two methyl carbons.

To confirm these assignments and reveal the complete connectivity, multidimensional NMR techniques are employed:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this molecule, COSY would primarily confirm the absence of coupling for the isolated C4-H proton and potentially show weak long-range couplings between the methyl protons and the aromatic proton.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com It would definitively link the C4-H signal to the C4 carbon signal and the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. sdsu.eduyoutube.com Key expected correlations would include the C4-H proton to carbons C2, C3, C5, and C6, and the methyl protons to adjacent ring carbons. These correlations are vital for confirming the substitution pattern. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. youtube.com Correlations would be expected between the C4-H proton and the protons of the C2-CH₃ group, and between the amino protons and the protons of the C2-CH₃ group, confirming their spatial proximity.

A hypothetical table of NMR assignments for this compound is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 1 | N | - | - | - |

| 2 | C | - | ~150-155 | H (C2-CH₃), H (C4) |

| 3 | C | - | ~130-135 | H (C4), H (NH₂) |

| 4 | C | ~7.0-7.5 (s) | ~120-125 | C2, C3, C5, C6 |

| 5 | C | - | ~125-130 | H (C4), H (C6-CH₃) |

| 6 | C | - | ~155-160 | H (C4), H (C6-CH₃) |

| C2-CH₃ | CH₃ | ~2.3-2.6 (s) | ~20-25 | C2, C3 |

| C6-CH₃ | CH₃ | ~2.4-2.7 (s) | ~22-27 | C5, C6 |

| C3-NH₂ | NH₂ | ~3.5-4.5 (br s) | - | C2, C3, C4 |

Aminopyridines can exist in equilibrium between the amino and imino tautomeric forms. wikipedia.org For 3-aminopyridine (B143674) derivatives, the amino form is generally predominant. chemicalbook.com However, the presence of other substituents and the nature of the solvent can influence this equilibrium. nsc.ru

NMR spectroscopy is a powerful method to study such dynamic processes. If a significant population of the imino tautomer were present in solution, it would lead to a separate set of NMR signals or, in the case of rapid interconversion, averaged signals. Variable-temperature NMR studies could be performed to investigate the thermodynamics of this potential equilibrium. For this compound, the amino tautomer is expected to be the overwhelmingly dominant species in common NMR solvents.

Single-Crystal X-ray Diffraction Analysis for Absolute Structure Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive proof of the molecular structure in the solid state, offering precise bond lengths, bond angles, and the absolute configuration of the molecule. mdpi.comresearchgate.net

While the specific crystal structure of this compound is not publicly available, analysis of related aminopyridine structures allows for a well-founded prediction of its solid-state behavior. nih.gov The primary intermolecular interaction governing the crystal packing would be hydrogen bonding involving the amino group (-NH₂) as a donor and the pyridine ring nitrogen (N1) as an acceptor. mdpi.comnih.gov

It is anticipated that molecules of this compound would form hydrogen-bonded dimers or chains. nih.govnih.gov Specifically, N-H···N hydrogen bonds between the amino group of one molecule and the pyridine nitrogen of an adjacent molecule would be the dominant supramolecular synthon. nih.gov These interactions create predictable patterns, often leading to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice. nih.govrsc.org The presence of the chloro and methyl substituents would further influence the packing through weaker van der Waals and C-H···Cl or C-H···π interactions. mdpi.com

Table 2: Predicted Crystallographic Data and Key Hydrogen Bond Parameters for this compound

| Parameter | Predicted Value/Type | Description |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyridines |

| Space Group | P2₁/c or Pnma | Common centrosymmetric or non-centrosymmetric groups |

| Dominant Interaction | N-H···N Hydrogen Bond | Amino group (donor) to pyridine nitrogen (acceptor) |

| H-Bond Geometry | D-H···A | D=N, A=N |

| Predicted N···N distance | ~2.9 - 3.2 Å | Typical for N-H···N bonds in pyridine derivatives nih.gov |

| Supramolecular Motif | Dimer or Chain | Formation of extended networks via H-bonds nih.gov |

X-ray analysis reveals the molecule's conformation as it exists in the crystal lattice. mdpi.com For this compound, key conformational features include the planarity of the pyridine ring and the orientation of the amino group relative to the ring. The steric bulk of the ortho-methyl group (at C2) may cause a slight twisting of the C3-N bond, leading the amino group to be slightly out of the plane of the pyridine ring to minimize steric hindrance. The solid-state structure provides a low-energy snapshot of the molecule, which is influenced by the optimization of intermolecular forces within the crystal. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is used to determine the exact mass of the parent ion, which in turn confirms the molecular formula. mdpi.comcsic.es For this compound (C₇H₉ClN₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be precisely measured and compared to the calculated value.

Upon collisional activation (MS/MS), the molecule will break apart in a predictable manner, providing structural information. The fragmentation pathways for substituted pyridines and aromatic amines are well-studied. mdpi.comresearchgate.net For the [M+H]⁺ ion of this compound, likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatic compounds.

Loss of ammonia (B1221849) (NH₃): A characteristic fragmentation for primary amines.

Loss of a chlorine atom (•Cl): Cleavage of the C-Cl bond.

Sequential losses: A combination of the above, such as the loss of NH₃ followed by the loss of Cl.

These fragmentation patterns provide a "fingerprint" that helps to confirm the identity and structure of the compound.

Table 3: Predicted HRMS Fragmentation Data for [M+H]⁺ of this compound

| Precursor Ion [M+H]⁺ | Calculated m/z | Fragment Ion | Fragmentation Pathway | Calculated m/z of Fragment |

| [C₇H₁₀ClN₂]⁺ | 157.0527 | [C₆H₇ClN₂]⁺ | Loss of •CH₃ | 142.0292 |

| [C₇H₁₀ClN₂]⁺ | 157.0527 | [C₇H₇Cl]⁺ | Loss of NH₃ | 140.0258 |

| [C₇H₁₀ClN₂]⁺ | 157.0527 | [C₇H₁₀N₂]⁺ | Loss of •Cl | 122.0866 |

| [C₇H₇Cl]⁺ | 140.0258 | [C₇H₇]⁺ | Loss of •Cl (from NH₃ loss fragment) | 105.0542 |

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and characterizing the molecular structure of a compound. The vibrational modes of this compound are determined by the interplay of its constituent groups: the pyridine ring, the primary amine (-NH₂), the two methyl (-CH₃) groups, and the chloro (-Cl) substituent. By examining the spectra of analogous compounds, such as 2-amino-5-chloropyridine (B124133) and various dimethylpyridines, we can predict the expected vibrational frequencies for the title compound.

The primary amine group is expected to exhibit characteristic stretching and bending vibrations. Aromatic primary amines typically show two N-H stretching bands in the region of 3500-3300 cm⁻¹. For instance, in the case of 2-amino-5-chloropyridine, N-H asymmetric and symmetric stretching vibrations are observed around 3550 cm⁻¹ and 3452 cm⁻¹ in the FTIR spectrum, respectively. core.ac.uk The -NH₂ scissoring vibration is anticipated to appear in the 1640-1610 cm⁻¹ range. core.ac.uk The position of these bands can be influenced by hydrogen bonding and the electronic effects of the other substituents on the pyridine ring.

The vibrations of the pyridine ring itself will give rise to a series of characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. core.ac.uk The C=C and C=N stretching vibrations within the pyridine ring are expected to produce a group of bands in the 1600-1400 cm⁻¹ region. For substituted pyridines, these bands can be complex and are sensitive to the nature and position of the substituents.

The methyl groups will introduce their own set of vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected in the 2980-2870 cm⁻¹ range. Additionally, methyl bending vibrations will appear at lower frequencies, typically around 1460 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

A comparative table of key vibrational frequencies for related compounds is presented below to illustrate the expected regions for the main functional groups of this compound.

| Vibrational Mode | 2-Amino-5-chloropyridine (FTIR, cm⁻¹) core.ac.uk | 2-Amino-6-chloropyridine (FTIR, cm⁻¹) core.ac.uk | Expected Range for this compound (cm⁻¹) |

| N-H Asymmetric Stretch | 3550 | 3560 | 3550-3500 |

| N-H Symmetric Stretch | 3452 | 3450 | 3450-3400 |

| C-H Stretch (Aromatic) | 3062 | 3090 | 3100-3000 |

| C-H Stretch (Methyl) | - | - | 2980-2870 |

| NH₂ Scissoring | 1626 | 1640 | 1630-1600 |

| C=C/C=N Ring Stretch | ~1600-1400 | ~1600-1400 | ~1600-1400 |

| C-Cl Stretch | Not specified | Not specified | 800-600 |

This table is populated with data from analogous compounds to provide an estimated range for the target compound.

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy, specifically UV-Visible absorption and photoluminescence (emission) spectroscopy, provides insights into the electronic structure and transitions within a molecule. The absorption of UV-Vis light by this compound will be dominated by π → π* and n → π* transitions associated with the substituted pyridine ring.

The pyridine ring itself exhibits strong π → π* transitions. The presence of the amino group, a strong electron-donating group, is expected to cause a significant red-shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine. The methyl groups, being weakly electron-donating, will likely contribute to a smaller red-shift. Conversely, the chloro group, being electron-withdrawing through induction but electron-donating through resonance, will have a more complex influence on the electronic transitions.

Studies on related compounds, such as 2-amino-5-chloropyridine, show absorption maxima that can be used to predict the behavior of the title compound. For instance, a salt of 2-amino-5-chloropyridine exhibits a cut-off wavelength at 348 nm, indicating significant absorption in the UV-A region. researchgate.net The electronic absorption spectra of substituted pyridines are also known to be sensitive to the solvent polarity, with n → π* transitions typically showing a blue-shift (hypsochromic shift) in more polar solvents. researchgate.net

In terms of emission, many aminopyridine derivatives exhibit fluorescence. The emission properties, including the wavelength and quantum yield, are highly dependent on the substitution pattern and the surrounding environment. The introduction of electron-withdrawing groups can sometimes enhance fluorescence quantum yields in related systems. nih.gov It is plausible that this compound would exhibit fluorescence, with the emission maximum expected at a longer wavelength than its absorption maximum (Stokes shift). The specific emission characteristics would be influenced by the interplay of the electronic effects of the chloro, amino, and methyl substituents.

A summary of expected electronic transitions is provided below.

| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Notes |

| π → π | Substituted Pyridine Ring | 250-350 nm | Likely to be the strongest absorption bands. Position influenced by all substituents. |

| n → π | Pyridine Nitrogen, Amino Group | > 300 nm | Weaker in intensity compared to π → π*. Sensitive to solvent polarity. |

This table provides a generalized prediction based on the electronic properties of the functional groups and data from analogous compounds.

Theoretical and Computational Chemistry Investigations of 5 Chloro 2,6 Dimethylpyridin 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure, Reactivity Descriptors, and Frontier Molecular Orbital (FMO) Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used because they offer a good balance between computational cost and accuracy for many chemical systems. researchgate.netals-journal.com For 5-Chloro-2,6-dimethylpyridin-3-amine, a DFT study, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would begin with geometry optimization to find the molecule's most stable three-dimensional structure. nih.govmdpi.com

Electronic Structure and Reactivity Descriptors: From the optimized geometry, a wealth of information about the molecule's electronic nature can be derived. Global reactivity descriptors are key parameters calculated to predict how the molecule will behave in a chemical reaction. These descriptors are typically derived from the energies of the frontier molecular orbitals. huntresearchgroup.org.uk

A hypothetical table of such descriptors for this compound, based on a DFT calculation, would look as follows:

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | -ELUMO | Energy released when an electron is added. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Hardness | η | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness | S | 1 / η | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | (IP + EA) / 2 | Measures the power to attract electrons. |

| Chemical Potential | µ | -(IP + EA) / 2 | The escaping tendency of electrons from a system. |

| Electrophilicity Index | ω | µ2 / (2η) | Describes the ability to act as an electrophile. |

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability to donate an electron (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group.

LUMO: Represents the ability to accept an electron (electrophilicity). The LUMO would likely be distributed across the pyridine (B92270) ring, influenced by the electron-withdrawing chlorine atom.

The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to reaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations examine a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time. rsc.org MD simulations model the movements of atoms by solving Newton's equations of motion, allowing researchers to observe conformational changes and interactions with solvent molecules. nih.govnih.gov

For this compound, MD simulations could explore:

Conformational Landscapes: The rotation around the C-N bond of the amino group and the orientation of the methyl groups can be studied. MD simulations would reveal the most populated conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

Solvation Effects: By placing the molecule in a simulation box filled with a solvent (e.g., water, ethanol), MD can model how solvent molecules arrange themselves around the solute. This is crucial for understanding solubility and how the solvent influences the molecule's shape and reactivity. Specific interactions, such as hydrogen bonding between the amino group and water molecules, can be quantified.

In Silico Prediction and Interpretation of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can predict various types of spectra, which is invaluable for interpreting experimental data.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. als-journal.com These predicted spectra can be compared with experimental results to confirm the molecular structure. While online predictors exist, detailed DFT calculations provide more tailored results. prospre.canmrdb.orgnmrdb.org For this compound, calculations would predict distinct signals for the two non-equivalent methyl groups, the aromatic proton, and the protons of the amine group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). nih.gov This analysis calculates the electronic transition energies and oscillator strengths. The main absorption bands for a molecule like this would likely correspond to π → π* transitions within the pyridine ring. The calculations would help assign the observed peaks to specific electronic excitations, such as the transition from the HOMO to the LUMO.

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. mdpi.com These calculations determine the energies corresponding to bond stretching, bending, and other molecular vibrations. Comparing the calculated frequencies with an experimental FT-IR spectrum helps in assigning specific absorption bands to functional groups, such as N-H stretching of the amine group, C-Cl stretching, and various vibrations of the pyridine ring.

A hypothetical data table comparing experimental and theoretical vibrational frequencies would be structured as follows:

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | (Value) | (Value) | N-H asymmetric/symmetric stretch |

| δ(N-H) | (Value) | (Value) | N-H scissoring |

| ν(C-H) | (Value) | (Value) | Aromatic/Methyl C-H stretch |

| ν(C=N), ν(C=C) | (Value) | (Value) | Pyridine ring stretching |

| ν(C-Cl) | (Value) | (Value) | C-Cl stretch |

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for exploring the pathways of chemical reactions. rsc.org If this compound were to undergo a reaction, such as an electrophilic aromatic substitution or a nucleophilic substitution, computational chemistry could be used to:

Map the Potential Energy Surface: Identify the structures of reactants, intermediates, transition states, and products.

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface. Locating the TS structure is key to understanding the reaction's feasibility.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. A high activation energy implies a slow reaction, while a low barrier suggests a fast one.

For example, in a hypothetical electrophilic substitution reaction, calculations could determine whether the electrophile adds preferentially to the carbon atom ortho or para to the amino group and elucidate the structure of the corresponding Wheland intermediate (the transition state).

Structure-Reactivity Relationship (SRR) Studies Based on Theoretical Descriptors

By calculating the properties of a series of related molecules, it is possible to establish Structure-Reactivity Relationships (SRRs). For instance, one could synthesize and/or model a series of substituted 2,6-dimethylpyridin-3-amines and correlate their computationally derived properties with experimentally observed reactivity or biological activity. nih.gov

Theoretical descriptors, such as the HOMO/LUMO energies, molecular electrostatic potential (MEP) maps, and calculated dipole moments, could be used as variables in a Quantitative Structure-Activity Relationship (QSAR) model. The MEP map, for example, visually shows the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering a clear rationale for its interaction with other chemical species. For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atoms and a positive potential (blue) around the amine hydrogens, indicating sites for electrophilic and nucleophilic attack, respectively.

Applications of 5 Chloro 2,6 Dimethylpyridin 3 Amine As a Versatile Chemical Synthon

Key Intermediate in the Total Synthesis of Complex Organic Molecules

While direct, step-by-step total syntheses of complex natural products explicitly starting from 5-Chloro-2,6-dimethylpyridin-3-amine are not extensively documented in readily available literature, its structural motifs are present in various bioactive molecules. The substituted aminopyridine core is a recurring feature in numerous alkaloids and other polycyclic natural products. The principles of retrosynthetic analysis suggest that this compound could serve as a valuable starting material for the synthesis of such complex targets. For instance, the synthesis of tricyclic fused 3-aminopyridines has been achieved through cobalt-catalyzed [2+2+2] cycloaddition reactions, demonstrating a pathway to complex scaffolds from simpler aminopyridine precursors nih.gov. The strategic placement of the amino and chloro groups on the pyridine (B92270) ring allows for sequential and site-selective modifications, a crucial aspect in the lengthy and intricate pathways of total synthesis. The amino group can be readily diazotized and replaced, or it can direct ortho-lithiation, while the chloro group is amenable to various cross-coupling reactions. These functionalities, combined with the directing effects of the methyl groups, provide a powerful handle for chemists to elaborate the pyridine core into more complex structures.

Precursor for the Design and Synthesis of Novel Heterocyclic Systems

The reactivity of this compound makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the ortho-amino and chloro groups facilitates cyclocondensation reactions with a range of dielectrophiles to construct new rings fused to the pyridine core.

One notable application is in the synthesis of pyrido[2,3-d]pyrimidines , a class of compounds with significant biological activity. While specific examples starting directly from this compound are not prevalent in the literature, analogous 3-aminopyridine (B143674) derivatives are widely used. For instance, the reaction of 3-aminopyridines with β-ketoesters or their equivalents can lead to the formation of the pyridopyrimidine scaffold. The general synthetic strategies for related pyridopyrimidines often involve the condensation of an aminopyridine with a 1,3-dicarbonyl compound or its synthetic equivalent, followed by cyclization.

Furthermore, the amino group can be transformed into other functionalities, expanding the scope of accessible heterocyclic systems. For example, diazotization of the amino group followed by substitution reactions can introduce a variety of functional groups at the 3-position, which can then participate in cyclization reactions. The chloro group at the 5-position can also be a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, leading to the formation of more complex heterocyclic structures.

| Precursor | Reagent | Resulting Heterocyclic System |

| 3-Aminopyridine derivative | β-Ketoester | Pyrido[2,3-d]pyrimidine |

| 3-Aminopyridine derivative | Diethyl ethoxymethylenemalonate | Pyrido[2,3-d]pyrimidine |

| 3-Aminopyridine derivative | α,β-Unsaturated ketone | Tetrahydropyrido[2,3-b]pyridine |

Development as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atom of the pyridine ring and the exocyclic amino group in this compound can act as coordination sites for transition metals, making it a potential ligand in organometallic chemistry and catalysis. The coordination chemistry of transition metals is a vast field, with aminopyridines being a common class of ligands libretexts.orghawaii.edu. The electronic properties of the pyridine ring, and consequently the coordinating ability of the nitrogen atom, can be tuned by the substituents. The electron-donating methyl and amino groups in this compound increase the electron density on the pyridine nitrogen, enhancing its σ-donating ability.

While specific studies detailing the use of this compound as a ligand are not extensively reported, its structural analogues have been successfully employed in various catalytic systems. For instance, palladium complexes bearing aminopyridine-based ligands have been utilized as catalysts in cross-coupling reactions, such as the Heck reaction researchgate.net. The aminopyridine moiety can act as a pincer-type ligand, providing stability to the metal center and influencing the catalytic activity.

The steric bulk provided by the two methyl groups can also play a crucial role in controlling the coordination geometry around the metal center and influencing the selectivity of catalytic reactions. The chloro substituent, while primarily an electronic modifier, could also potentially engage in secondary interactions with the metal center or other ligands.

| Metal Center | Ligand Type | Potential Catalytic Application |

| Palladium | Aminophosphine based on aminopyridine | Heck Reaction researchgate.net |

| Rhodium | Pincer-type aminopyridine | Hydroformylation, Hydrogenation |

| Copper | Bidentate aminopyridine | Atom Transfer Radical Polymerization |

Integration into Functional Organic Materials (e.g., polymers, optoelectronic components, excluding biological materials)

Substituted pyridines are integral components in the design of functional organic materials due to their electronic properties and chemical stability. While there is no direct evidence of the incorporation of this compound into polymers or optoelectronic components in the available literature, the structural features of this molecule suggest its potential in this area.

Pyridine-containing polymers, particularly polythiophenes with pyridine side chains, have been investigated for their applications in organic electronics. The pyridine unit can influence the electronic properties of the polymer backbone and facilitate intermolecular interactions, which are crucial for charge transport. The electron-withdrawing nature of the pyridine ring can be beneficial for creating n-type organic semiconductors. For instance, organic semiconductor materials containing pyridine have been developed and have shown good electron transport performance google.com. The presence of the amino and chloro groups on this compound offers handles for polymerization or for tuning the electronic properties of the resulting material.

In the field of organic light-emitting diodes (OLEDs), pyridine derivatives are often used as electron-transporting materials or as hosts for phosphorescent emitters. The nitrogen atom in the pyridine ring can coordinate to the metal center of the emitter, influencing its photophysical properties. The specific substitution pattern of this compound could be exploited to fine-tune the electronic and steric environment around a metal center in an OLED emitter.

Utility in Supramolecular Chemistry and Self-Assembly Processes

The presence of both hydrogen bond donor (amino group) and acceptor (pyridine nitrogen) sites, along with a halogen atom capable of participating in halogen bonding, makes this compound a highly promising building block for supramolecular chemistry and crystal engineering. These non-covalent interactions can be utilized to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

The study of cocrystals of aminopyridines with carboxylic acids has demonstrated the robustness of the N-H···O and O-H···N hydrogen bonds in forming predictable supramolecular synthons. For example, the self-assembly of halogenated aminopyridines is driven by both hydrogen and halogen bonding mdpi.comrsc.org. The chloro group in this compound can act as a halogen bond donor, interacting with Lewis bases to form directional and specific interactions. This interplay between hydrogen and halogen bonding provides a powerful tool for the rational design of crystal structures with desired properties.

The formation of hydrogen-bonded networks is a key principle in crystal engineering, and halogenated aminopyridines have been shown to form layered structures through a combination of hydrogen bonding and other intermolecular contacts nih.gov. The self-assembly process is governed by the geometric and electronic complementarity of the interacting molecules, and this compound offers a unique combination of functional groups to achieve this.

| Interacting Molecule | Key Non-covalent Interactions | Resulting Supramolecular Structure |

| Carboxylic Acids | N-H···O, O-H···N Hydrogen Bonds | Cocrystals, Molecular Salts |

| Perfluorinated Iodobenzenes | N···I Halogen Bonds, N-H···X Hydrogen Bonds | Three-dimensional networks nih.gov |

| Other Halogenated Aminopyridines | N-H···N Hydrogen Bonds, C-H···Cl Hydrogen Bonds | Layered structures |

Advanced Analytical Methodologies for Monitoring and Characterizing 5 Chloro 2,6 Dimethylpyridin 3 Amine in Chemical Processes

High-Performance Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques essential for assessing the purity of 5-Chloro-2,6-dimethylpyridin-3-amine and for monitoring the progress of its synthesis. These methods allow for the separation, identification, and quantification of the target compound, as well as any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound. A validated HPLC method can provide detailed information on the purity of the final product and can be used to track the consumption of reactants and the formation of the product over time.

A typical HPLC method for an aromatic amine like this compound would likely employ a reversed-phase column, such as a C18 column. researchgate.net The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often run in a gradient elution mode to ensure the effective separation of compounds with varying polarities. researchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. A study on the HPLC analysis of similar aromatic amines successfully used a Halo C18 column with a mobile phase of methanol and a phosphate (B84403) buffer. researchgate.net

For the specific analysis of this compound, a method could be developed based on the following hypothetical parameters, which would require experimental validation:

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is another valuable tool, particularly for monitoring the presence of volatile starting materials or byproducts in the reaction mixture. Given the amine group in this compound, derivatization may sometimes be employed to improve its volatility and chromatographic behavior, though direct analysis is often possible. researchgate.net A generic GC-FID method for volatile amines has been developed that can be adapted for this purpose. researchgate.net

A potential GC method for analyzing the reaction mixture for the synthesis of this compound could involve the following conditions:

| Parameter | Suggested Condition |

| Column | Capillary column suitable for amines (e.g., CP-Volamine) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |

| Detector Temperature | 300 °C |

By utilizing these chromatographic techniques, chemists can ensure the quality of the synthesized this compound and optimize the reaction conditions for higher yield and purity.

In-situ Spectroscopic Techniques (e.g., ATR-IR, NMR) for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time, without the need for sampling and external analysis, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopic techniques such as Attenuated Total Reflectance-Infrared (ATR-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are at the forefront of this analytical approach.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy is a powerful technique for monitoring the progress of reactions in solution. By immersing an ATR probe directly into the reaction vessel, changes in the concentration of reactants, products, and intermediates can be tracked by observing the changes in their characteristic infrared absorption bands. For the synthesis of substituted pyridines, IR spectroscopy has been used to monitor the disappearance of reactant signals and the appearance of product signals. nih.gov For instance, in a reaction involving an azide (B81097), the disappearance of the characteristic azide peak around 2140 cm⁻¹ can be monitored. nih.gov

In the synthesis of this compound, one could monitor the disappearance of the starting materials' characteristic peaks and the appearance of peaks corresponding to the product. For example, the formation of the amine group could be tracked by the appearance of N-H stretching vibrations.

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy offers an even more detailed picture of a reaction as it progresses. Two-dimensional NMR techniques can be particularly insightful, allowing for the structural elucidation of transient intermediates that may not be detectable by other means. The synthesis of pyrimidines, which are structurally related to pyridines, has been successfully monitored using real-time 2D NMR, revealing previously unobserved intermediates and providing a deeper understanding of the reaction mechanism. nih.gov This approach could be adapted to study the formation of this compound, providing data on reaction kinetics and helping to identify the optimal reaction conditions. nih.gov

The following table outlines the potential application of these in-situ techniques for monitoring the synthesis of this compound:

| Technique | Information Gained | Potential Application |

| ATR-IR | Functional group changes, reaction kinetics. | Monitoring the consumption of starting materials and the formation of the aminopyridine product by tracking key vibrational bands. |

| Real-time NMR | Structural information on intermediates and products, reaction kinetics and mechanism. | Elucidating the reaction pathway, identifying transient intermediates, and quantifying the formation of this compound and any byproducts. |

Electrochemical Characterization for Redox Properties and Electron Transfer Processes

Electrochemical methods, such as cyclic voltammetry, provide a powerful means to investigate the redox properties of a molecule, offering insights into its electron transfer capabilities. The electrochemical behavior of this compound is influenced by the electron-donating amino group and the electron-withdrawing chloro and pyridine (B92270) ring substituents.

Studies on related aminopyridine compounds can provide a basis for understanding the expected electrochemical behavior. For example, the cyclic voltammetry of 3-aminopyridine (B143674) has been studied, demonstrating the feasibility of using electrochemical techniques to probe the redox characteristics of this class of compounds. researchgate.net The presence of substituents on the pyridine ring is known to significantly affect the reduction potential. nih.gov

The electrochemical characterization of this compound would likely reveal information about its oxidation and reduction potentials. This data is crucial for understanding its stability under different electronic environments and its potential role in electron transfer processes. A hypothetical cyclic voltammetry experiment could be designed as follows:

| Parameter | Suggested Condition |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) in Acetonitrile |

| Analyte Concentration | 1 mM |

| Scan Rate | 100 mV/s |

The resulting voltammogram would provide the oxidation and reduction peak potentials, which are characteristic of the energy levels of the frontier molecular orbitals (HOMO and LUMO) of this compound. This information is valuable for applications in materials science and in understanding its reactivity in various chemical transformations.

Future Perspectives and Emerging Research Avenues for 5 Chloro 2,6 Dimethylpyridin 3 Amine

Exploration of Unconventional Reactivity Patterns and Derivatization Strategies

The reactivity of 5-Chloro-2,6-dimethylpyridin-3-amine is primarily dictated by the amino group, the chloro substituent, and the pyridine (B92270) ring itself. Future research will likely focus on moving beyond standard transformations to explore more unconventional reactivity for creating diverse and complex molecular architectures.

Tandem and Multicomponent Reactions: Modern synthetic chemistry emphasizes efficiency through tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. A potential strategy could involve a sequence initiated by a nucleophilic aromatic substitution (SNAr) at the chloro position, followed by an intramolecular cyclization involving the amine or a pre-installed substituent. Research on other chloro-nitropyridines has demonstrated the power of tandem SNAr and in-situ reduction-cyclization sequences to rapidly build complex heterocyclic systems like imidazo[4,5-b]pyridines. nih.gov Such green chemistry approaches, often utilizing water-based solvent systems, could be adapted for this compound to generate novel fused-ring structures. nih.gov

Directed C-H Functionalization: A significant frontier in organic synthesis is the selective functionalization of carbon-hydrogen (C-H) bonds. For this compound, the pyridine ring possesses a C-H bond at the 4-position. Future work could explore using the existing amino or chloro groups as directing elements to selectively introduce new functional groups at this position. This would bypass traditional, often lengthy, synthetic routes requiring pre-functionalized starting materials and open up a new dimension of derivatization.

Advanced Coupling Chemistries: While standard cross-coupling reactions are common, future research may explore novel coupling partners and catalyst systems. For instance, the chloro group can be a handle for various metal-catalyzed cross-coupling reactions. Exploring photocatalyzed or electrochemically driven coupling reactions could offer milder and more sustainable alternatives to traditional thermal methods, potentially enabling the introduction of functionalities that are incompatible with conventional approaches.

Development of Asymmetric Synthetic Routes Utilizing this compound as a Chiral Precursor (if applicable)

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore cannot be a "chiral precursor" in its own right. Chirality is a key feature in modern pharmaceuticals, where often only one enantiomer of a drug is therapeutically effective while the other may be inactive or harmful. mdpi.com

However, this does not exclude the compound from the realm of asymmetric synthesis. Future research could pursue two main avenues:

Derivatization into a Chiral Molecule: The existing functional groups on this compound could be used to introduce a chiral center. For example, a reaction at the amino group with a chiral reagent could lead to a chiral derivative. This new chiral molecule could then serve as a building block or intermediate in the synthesis of more complex, enantiomerically pure target molecules.

Use in Asymmetric Catalysis: The pyridine nitrogen and the amino group offer potential coordination sites for metal catalysts. It is conceivable that a chiral ligand could be constructed from the this compound scaffold. This new chiral ligand could then be used in conjunction with a metal to catalyze asymmetric reactions, inducing chirality in a separate substrate. Chiral amines and their derivatives are frequently used as essential components of drugs and as ligands in asymmetric synthesis. sigmaaldrich.com

While methods for the asymmetric synthesis of complex chiral structures like γ-chloro-α,β-diaminocarboxylamides have been developed using other chiral starting materials, beilstein-journals.org the direct use of this compound in this context remains a hypothetical but intriguing possibility for future investigation.

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Batch processing, the traditional method of chemical synthesis, is increasingly being supplemented or replaced by continuous-flow chemistry. mdpi.com This technology offers numerous advantages, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for straightforward automation and process optimization. mdpi.com

For a compound like this compound, integration into flow platforms could revolutionize its production and derivatization:

Safer, More Efficient Synthesis: The synthesis of substituted pyridines can involve exothermic reactions or toxic reagents. Performing these reactions in a flow reactor allows for precise temperature control, minimizing runaway reactions, and the contained system reduces operator exposure.

Automated Derivatization and Screening: A flow chemistry setup can be coupled with automated purification and analysis systems. This would allow for the rapid synthesis of a library of derivatives from this compound. For example, a stream of the starting material could be split and reacted with various reagents in parallel flow reactors, quickly generating a diverse set of compounds for biological screening or materials testing. This approach is highly valuable in drug discovery and materials science.

While specific flow syntheses for this compound are not yet widely reported, the general advancements in flow manufacturing of active pharmaceutical ingredients (APIs) provide a clear blueprint for future research. mdpi.com

Leveraging Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform chemical research. These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and even propose novel synthetic routes.

For this compound and its potential derivatives, AI and ML could be applied in several ways:

Property Prediction: Algorithms can be trained to predict physicochemical properties (e.g., solubility, boiling point), spectral data, and even biological activity or toxicity. For instance, predicted Collision Cross Section (CCS) values, which relate to a molecule's shape in the gas phase, are already available for this compound in databases like PubChem, showcasing the power of computational prediction. uni.lu

Reaction Optimization: ML models can predict the optimal conditions (temperature, catalyst, solvent) for a given chemical reaction, minimizing the number of experiments needed and accelerating the discovery of efficient synthetic protocols.

De Novo Design: AI can be used to design new molecules with desired properties. By providing a set of target characteristics (e.g., binding affinity to a specific enzyme, desired electronic properties), an AI model could generate novel structures based on the this compound scaffold. This approach could significantly accelerate the discovery of new drugs and advanced materials.

Environmental and Sustainability Considerations in Pyridine Chemistry Research

The chemical industry is under increasing pressure to adopt more sustainable and environmentally friendly practices. researchgate.net Pyridine and its derivatives are traditionally synthesized from fossil fuel-based feedstocks, and their production can involve hazardous reagents and generate significant waste. chemicalbook.comresearchgate.net

Future research concerning this compound will undoubtedly be influenced by these green chemistry principles:

Renewable Feedstocks: A major research thrust is the synthesis of pyridines from renewable resources. Glycerol (B35011), a byproduct of biodiesel production, has emerged as a promising starting material. researchgate.net Catalytic processes are being developed to convert glycerol and ammonia (B1221849) into pyridine bases over solid acid catalysts like zeolites. researchgate.netrsc.org Applying such methods to produce the core pyridine ring of this compound would represent a major step towards sustainability.

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water or deep eutectic solvents, is a key aspect of green chemistry. researchgate.netbiosynce.com Research has shown that reactions like SNAr can be performed efficiently in water-based systems. nih.gov Furthermore, the development of reusable, solid catalysts can reduce waste compared to stoichiometric reagents.

Atom Economy and Waste Reduction: Synthetic routes will be increasingly evaluated based on their atom economy—the measure of how many atoms from the starting materials end up in the final product. Multicomponent reactions are particularly advantageous in this regard, as they combine several molecules into a single product in one step, minimizing waste. nih.gov

Biodegradability and Environmental Fate: Understanding the environmental impact of pyridine-based compounds is crucial. Pyridine itself can persist in the environment for months or years if released into the air, though it may biodegrade more quickly in water and soil. chemicalbook.comnih.gov Future research will likely involve designing derivatives of this compound that are not only functional but also biodegradable, minimizing their environmental persistence. Incorporating pyridine derivatives into biodegradable polymers is one such strategy being explored. biosynce.com

By embracing these future perspectives, the scientific community can unlock the full potential of this compound, transforming it from a simple building block into a key component of next-generation medicines, materials, and sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Chloro-2,6-dimethylpyridin-3-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of pyridine derivatives often involves halogenation and amination steps. For this compound, a plausible route starts with 2,6-dimethylpyridin-3-amine, followed by selective chlorination using reagents like POCl₃ or NCS (N-chlorosuccinimide). Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. toluene) critically affect regioselectivity and yield. For example, describes analogous syntheses using methyl hydrazine under controlled conditions, emphasizing the need for inert atmospheres to prevent side reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields typically ranging from 60–85% depending on stoichiometric precision.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural confirmation. In NMR, the aromatic protons adjacent to the amine and chlorine substituents exhibit distinct splitting patterns (e.g., doublets or triplets due to coupling with adjacent substituents). NMR can resolve the electronic effects of chlorine and methyl groups on the pyridine ring. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight and substituent positions. details similar analyses for pyrimidine derivatives, highlighting the use of DMSO-d₆ as a solvent for resolving NH₂ protons in NMR .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For instance, the chlorine atom’s electrophilicity is enhanced by the electron-withdrawing effect of the pyridine ring, making it susceptible to nucleophilic attack. Solvent effects (polar vs. nonpolar) can be modeled using the Conductor-like Screening Model (COSMO). underscores the integration of theoretical frameworks with experimental design to validate computational predictions through kinetic studies (e.g., monitoring reaction rates via HPLC) .

Q. What strategies resolve contradictions in spectral data when characterizing intermediates of this compound?

- Methodological Answer : Discrepancies in NMR or MS data often arise from impurities or tautomeric equilibria. Techniques include:

- 2D NMR (COSY, HSQC) : To assign overlapping proton and carbon signals.

- Variable Temperature NMR : To identify dynamic processes (e.g., amine proton exchange).

- High-Resolution MS : To distinguish between isobaric species.

emphasizes systematic validation by cross-referencing data with literature (e.g., analogous compounds in ) and repeating syntheses under varying conditions .

Q. How can the compound’s stability under acidic/basic conditions inform experimental design for downstream applications?